molecular formula C19H18N4O3 B2772583 2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034422-34-7

2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide

Cat. No.: B2772583
CAS No.: 2034422-34-7
M. Wt: 350.378
InChI Key: AJNJITWUHNGWEL-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]isoxazole moiety, a pyrrolidinone ring, and a pyridine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-18(11-15-14-4-1-2-5-16(14)26-22-15)21-12-13-7-8-20-17(10-13)23-9-3-6-19(23)25/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNJITWUHNGWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]isoxazole core through cyclization reactions, followed by the introduction of the pyrrolidinone and pyridine rings via nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
  • (E)-4-(3,5-Bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-ethylpyridin-1-ium iodide

Uniqueness

Compared to similar compounds, 2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for further research and development.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as antimicrobial, anticancer, and immunomodulatory effects.

Chemical Structure

The compound features a complex structure comprising a benzoxazole ring, a pyridine moiety, and an acetamide group. The specific arrangement of these functional groups is believed to influence its biological properties.

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to the compound have shown selective action against Gram-positive bacteria such as Bacillus subtilis and some fungi like Candida albicans .

Table 1: Antimicrobial Activity of Related Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BCandida albicans16 µg/mL
Compound CEscherichia coli64 µg/mL

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. A significant number of these compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells . The structure–activity relationship (SAR) studies suggest that modifications in the benzoxazole core can enhance cytotoxicity while reducing toxicity to normal cells.

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Remarks
Compound DMCF-75Selective for cancer cells
Compound EA54910Moderate cytotoxicity
Compound FHCT-11615Less toxic to normal cells

Immunomodulatory Effects

Recent studies have suggested that certain benzoxazole derivatives can act as immunopotentiators. For example, small molecule immunopotentiators (SMIPs) have been identified that enhance immune response by modulating cytokine production . This property is particularly relevant for developing therapeutic agents aimed at enhancing immune function in diseases such as cancer and infections.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of a series of benzoxazole derivatives, revealing that specific substitutions significantly improved their efficacy against resistant strains of bacteria . The study concluded that further optimization could lead to promising candidates for antibiotic development.
  • Cytotoxicity Profile : In another study focusing on the anticancer activity of benzoxazole derivatives, researchers found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential cancer therapies .

Q & A

Q. What are the critical steps and parameters for synthesizing 2-(1,2-benzoxazol-3-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide?

  • Methodological Answer : Synthesis typically involves:
  • Coupling reactions : Amide bond formation between the benzoxazole and pyridin-4-ylmethyl moieties.
  • Heterocyclic assembly : Formation of the 1,2-benzoxazole and 2-oxopyrrolidin-1-yl groups via cyclization or substitution reactions.
  • Key parameters :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for amide coupling .
  • Temperature control : Moderate heating (60–80°C) to avoid decomposition of sensitive intermediates .
  • Purification : Column chromatography or recrystallization to isolate high-purity product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR spectroscopy :
  • 1H NMR : Peaks at δ 7.5–8.5 ppm for aromatic protons (benzoxazole and pyridine rings); δ 3.5–4.5 ppm for methylene (CH₂) groups in the acetamide linker .
  • 13C NMR : Carbonyl signals (C=O) near 165–175 ppm for acetamide and pyrrolidinone groups .
  • Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) matching the exact mass (e.g., calculated via high-resolution MS) .
  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • First aid measures :
  • Inhalation : Move to fresh air; administer artificial respiration if necessary .
  • Skin contact : Wash with soap/water for 15 minutes .
  • Ventilation : Use fume hoods during synthesis to mitigate vapor exposure .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Combine NMR, MS, and X-ray crystallography (e.g., using SHELX for refinement) to resolve ambiguities .
  • Computational modeling : DFT calculations to predict NMR chemical shifts or optimize molecular geometry .
  • Isotopic labeling : Use 13C/15N-labeled precursors to trace specific moieties in complex spectra .

Q. What reaction mechanisms govern modifications at the oxadiazole or pyrrolidinone moieties?

  • Methodological Answer :
  • Oxidation : The pyrrolidinone ring can undergo further oxidation to introduce ketone or carboxyl groups under controlled conditions (e.g., KMnO₄ in acidic media) .
  • Nucleophilic substitution : Halogenation at the benzoxazole’s 3-position via electrophilic aromatic substitution (e.g., using NBS) .
  • Catalytic hydrogenation : Reduce unsaturated bonds in the pyridine ring without affecting the acetamide group .

Q. How do structural modifications influence bioactivity based on structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent effects :
Substituent Position Impact on Activity
Electron-withdrawing (e.g., -Cl)BenzoxazoleEnhances receptor binding affinity
Methoxy (-OCH₃)Pyridine ringImproves solubility but reduces metabolic stability
  • Bioassay design : Use enzyme inhibition assays (e.g., kinase targets) or cell-based models to quantify efficacy .

Q. What experimental designs are optimal for assessing environmental degradation pathways?

  • Methodological Answer :
  • Laboratory studies :
  • Hydrolysis/photolysis under controlled pH and UV exposure to identify breakdown products .
  • Use HPLC-MS to track degradation intermediates .
  • Field simulations : Soil/water microcosms to study biotic/abiotic transformation rates .

Q. How can researchers address unexpected byproducts during synthesis?

  • Methodological Answer :
  • Reaction monitoring : TLC or in-situ IR to detect intermediates .
  • Byproduct isolation : Prep-HPLC to separate and characterize impurities (e.g., diastereomers or oxidation products) .
  • Optimization : Adjust stoichiometry (e.g., excess acyl chloride) or use scavengers (e.g., molecular sieves) to suppress side reactions .

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